molecular formula C7H8ClNO2S B13283111 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

Cat. No.: B13283111
M. Wt: 205.66 g/mol
InChI Key: KCKBVFFCLXOLQG-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a synthetic chlorinated amino acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a propanoic acid backbone linked to a 5-chlorothiophene ring, a privileged scaffold known for its prevalence in pharmacologically active molecules . The chlorothiophene moiety is frequently explored in drug discovery for its ability to enhance molecular interactions with biological targets and improve metabolic stability . Researchers utilize this compound and its structural analogs as key intermediates in the design and synthesis of novel bioactive molecules. Its core structure, an amino acid, makes it a valuable building block for developing peptide mimetics and investigating neurotransmitter systems. While specific biological data for this exact compound is limited, compounds with similar chlorothiophene-amino acid hybrid structures are actively investigated for their potential to interact with central nervous system (CNS) targets, such as ionotropic glutamate receptors . The presence of both amino and carboxylic acid functional groups provides handles for further chemical derivatization, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This chemical is intended for research and development purposes only. This compound is not a drug, dietary supplement, or for human or veterinary use of any kind.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

2-amino-3-(5-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)

InChI Key

KCKBVFFCLXOLQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by amino acid functionalization. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with ammonia to introduce the amino group, followed by a series of steps to form the propanoic acid structure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, various nucleophiles.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and thiophene groups. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Aromatic Core Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound : 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid 5-Cl (thiophen-3-yl) Thiophene C₇H₈ClNO₂S* ~213.66* Potential enzyme substrate; halogen enhances electrophilicity.
2-Amino-3-(thiophen-2-yl)propanoic acid None (thiophen-2-yl) Thiophene C₇H₉NO₂S 187.22 Used in biocatalytic stereoselective biotransformations.
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid 5-Cl (pyridin-3-yl) Pyridine C₈H₉ClN₂O₂ 200.62 Higher polarity due to pyridine N; dihydrochloride salt enhances solubility .
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid 2-Cl,4-Me (phenyl) Benzene C₁₀H₁₂ClNO₂ 213.66 Chiral specificity; enantiomers differ in biological activity.
2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl,4-OH (phenyl) Benzene C₉H₉Cl₂NO₃ 250.08 Analog of tyrosine; halogenation alters redox properties.
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride None (thiazol-2-yl) Thiazole C₆H₁₀Cl₂N₂O₂S 245.13 Thiazole’s dual heteroatoms increase hydrogen-bonding potential.

Key Research Findings

Influence of Aromatic Core and Substituent Position

  • Thiophene vs. This impacts pharmacokinetic properties .
  • Substituent Position: The biocatalytic activity of 2-amino-3-(thiophen-2-yl)propanoic acid in ammonia elimination () suggests that substituent position (2- vs. 3-thiophen-yl) affects enzyme-substrate interactions. The 5-chloro substitution in the target compound may sterically or electronically modulate such interactions .

Halogenation Effects

  • This is critical in medicinal chemistry for targeting specific binding pockets .

Stereochemical Considerations

  • Enantiomers of chloroarylpropanoic acids, such as (R)- and (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid (), exhibit distinct biological activities. This highlights the importance of chiral resolution in drug development, which may apply to the target compound’s stereoisomers .

Salt Forms and Solubility

  • Dihydrochloride salts (e.g., ) improve solubility and stability, a strategy applicable to the target compound for pharmaceutical formulations .

Biological Activity

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the synthesis, biological activities, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClNO2S\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_2\text{S}

This structure features a thiophene ring substituted with a chlorine atom, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amino acids. The synthetic pathway may include steps such as:

  • Formation of the Thiophene Derivative : Starting from 5-chlorothiophene.
  • Amidation : Reacting the thiophene derivative with propanoic acid derivatives.
  • Purification : Using chromatography techniques to isolate the target compound.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds often exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

These results demonstrate its potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's structure suggests possible anticancer properties due to its ability to interact with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways such as PI3K/AKT.

Study on Antibacterial Properties

A study conducted on various thiophene derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in developing new antibiotics .

Anticancer Research

In another investigation focusing on the anticancer effects of thiophene derivatives, compounds similar to this compound were shown to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells .

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